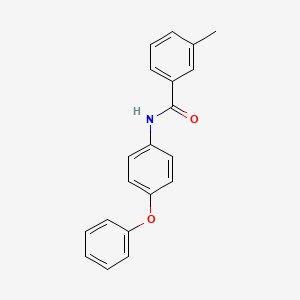3-methyl-N-(4-phenoxyphenyl)benzamide
CAS No.:
Cat. No.: VC10856842
Molecular Formula: C20H17NO2
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H17NO2 |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | 3-methyl-N-(4-phenoxyphenyl)benzamide |
| Standard InChI | InChI=1S/C20H17NO2/c1-15-6-5-7-16(14-15)20(22)21-17-10-12-19(13-11-17)23-18-8-3-2-4-9-18/h2-14H,1H3,(H,21,22) |
| Standard InChI Key | PHHZPLHCGGMMKP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Methyl-N-(4-phenoxyphenyl)benzamide consists of a benzamide core substituted with a methyl group at the 3-position and a phenoxyphenyl group at the para position of the aniline nitrogen. The IUPAC name reflects this substitution pattern: N-[4-(phenoxy)phenyl]-3-methylbenzamide. The compound’s structure is validated by its exact mass (303.126 g/mol) and molecular formula () .
Crystallographic and Stereochemical Considerations
Although crystallographic data are unavailable, the planar arrangement of the benzamide and phenoxyphenyl groups likely facilitates π-π stacking interactions, a common feature in aromatic amides. The methyl group at the 3-position introduces steric hindrance, potentially influencing conformational flexibility and binding affinities in biological systems .
Spectroscopic Properties
While experimental spectra are not provided in the cited sources, theoretical predictions based on analogous benzamides suggest:
-
IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H).
-
NMR: Aromatic protons in the δ 6.5–8.0 ppm range, with distinct singlet for the methyl group at δ 2.3–2.5 ppm .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-methyl-N-(4-phenoxyphenyl)benzamide can be inferred from methods described for structurally related benzanilides. A plausible route involves:
-
Acid Chloride Formation: Reacting 3-methylbenzoic acid with thionyl chloride () to yield 3-methylbenzoyl chloride.
-
Amidation: Coupling the acid chloride with 4-phenoxyaniline in the presence of a base (e.g., triethylamine) to form the target amide .
Optimization Considerations
Patent CN105753731A details analogous reactions using chlorobenzene as a solvent and phosphorus trichloride () as a catalyst for amidation . For 3-methyl-N-(4-phenoxyphenyl)benzamide, substituting 3-nitro-4-chlorobenzoic acid with 3-methylbenzoic acid and omitting the methoxylation step could streamline synthesis. Reaction conditions (70–100°C, 2–8 hours) and workup procedures (distillation, filtration) from the patent are directly applicable .
Physicochemical Properties
Thermodynamic Parameters
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 303.354 g/mol |
| LogP | 5.11 |
| Polar Surface Area | 38.33 Ų |
| Melting Point | Not reported |
| Boiling Point | Not reported |
The high logP value suggests preferential solubility in organic solvents (e.g., dichloromethane, ethyl acetate) over aqueous media, aligning with its classification as a "lipophilic small molecule" .
Stability and Degradation
No stability data are available, but benzamides generally exhibit:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume